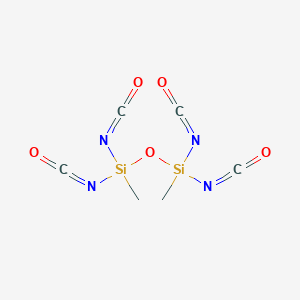
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is an organosilicon compound with the molecular formula C6H6N4O5Si2. This compound is characterized by the presence of isocyanate groups attached to a disiloxane backbone, making it a versatile chemical in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate groups.
Major Products Formed
The major products formed from these reactions include disiloxane derivatives with modified functional groups, such as amines, alcohols, and oxides. These products have diverse applications in various fields .
Aplicaciones Científicas De Investigación
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable linkages. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the isocyanate groups, making it less reactive in certain applications.
1,1,3,3-Tetrafluoro-1,3-dimethyl-disiloxane: This compound has fluorine atoms instead of isocyanate groups, leading to different chemical properties and applications.
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is unique due to its multiple isocyanate groups, which provide high reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of advanced materials and in scientific research .
Propiedades
Número CAS |
220289-00-9 |
|---|---|
Fórmula molecular |
C6H6N4O5Si2 |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
[diisocyanato(methyl)silyl]oxy-diisocyanato-methylsilane |
InChI |
InChI=1S/C6H6N4O5Si2/c1-16(7-3-11,8-4-12)15-17(2,9-5-13)10-6-14/h1-2H3 |
Clave InChI |
OZTHBAQGMOUPIX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](N=C=O)(N=C=O)O[Si](C)(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



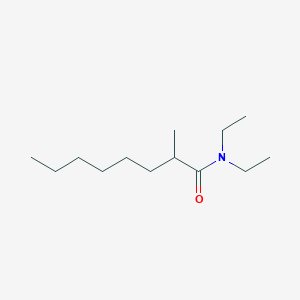

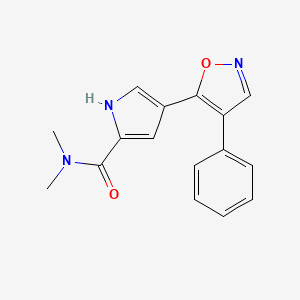
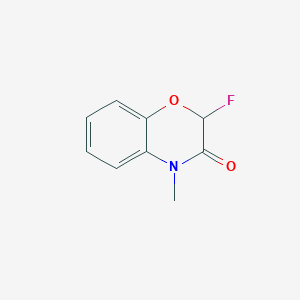
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
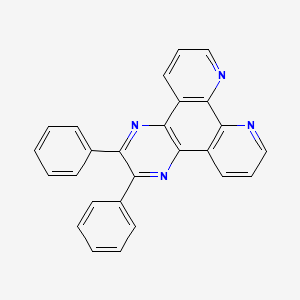
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
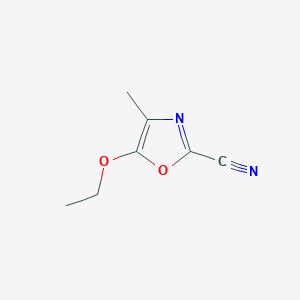

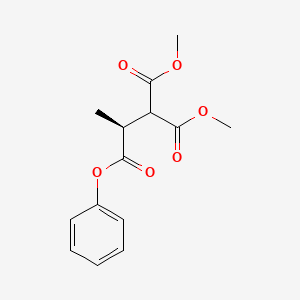
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
